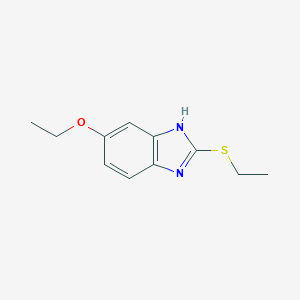

5-乙氧基-2-乙基巯基苯并咪唑

描述

5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C9H10N2OS . It has a molecular weight of 194.25 and is light yellow to yellow to orange in color . It is also known by other names such as 5-Ethoxy-2-benzimidazolethiol .

Synthesis Analysis

New derivatives of 5-Ethoxy-2-ethylmercaptobenzimidazole can be synthesized by alkylation, acylation, Schiff base formation, and Vilsmier-Haack reaction (ring closure) . The reaction of 5-ethoxy-2-mercapto benzimidazole with different types of alkyl halides can produce S-alkyl derivatives (thioether) .Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-ethylmercaptobenzimidazole consists of a benzimidazole ring with an ethoxy group at the 5th position and a mercapto group at the 2nd position .Chemical Reactions Analysis

The chemical reactions of 5-Ethoxy-2-ethylmercaptobenzimidazole involve the reaction of the parent nucleus with different p-phenacyl bromide substituents . The reaction of 5-ethoxy-2-mercapto benzimidazole with different types of alkyl halides can produce S-alkyl derivatives (thioether) .Physical And Chemical Properties Analysis

5-Ethoxy-2-ethylmercaptobenzimidazole has a melting point of 252-256 °C and a boiling point of 321.5±44.0 °C . It has a density of 1.32 and is stored at a temperature of 2-8°C . It appears as a powder to crystal form .科学研究应用

免疫刺激:Ratnikov和Ratnikova(1991年)发现,包括5-乙氧基-2-乙基巯基苯并咪唑盐酸盐在内的巯基苯并咪唑衍生物通过增加小鼠腹膜巨噬细胞的吞噬活性和指数(Ratnikov & Ratnikova, 1991)来刺激其。

抗微生物活性:Alkhafaji等人(2018年)报告称,5-乙氧基-2-巯基苯并咪唑的新氨基乙炔衍生物表现出显著的抗菌和抗真菌活性,特别针对枯草杆菌和白念珠菌,表明在抗微生物应用中有进一步探索的潜力(Alkhafaji et al., 2018)。

腐蚀抑制:Forsal等人(2010年)证明,含有2-巯基苯并咪唑的混合物有效抑制了在酸性环境中的低碳钢腐蚀,表明其在工业应用中的实用性(Forsal et al., 2010)。

血红素合成抑制:Abbott和Dodson(1954年)发现,2-乙基-5-甲基苯并咪唑对鸡红细胞中的血红素合成具有更强的抑制作用,突显了在核酸生物合成中的潜在作用(Abbott & Dodson, 1954)。

抗癌潜力:Stolić等人(2009年)对具有3,4-乙二氧基扩展的新型双苯并咪唑进行的研究显示,对各种癌细胞系具有强烈的抗增殖效果,并且对双链DNA具有显著的热稳定性(Stolić等人,2009年)。

胃酸分泌抑制:Fellenius等人(1981年)观察到,如H 149/94这样的取代苯并咪唑可以通过阻断(H+ + K+)ATP酶来抑制胃酸分泌,提供了一种选择性方法来抑制酸分泌(Fellenius et al., 1981)。

酪氨酸酶抑制:Chai等人(2020年)发现,5-甲氧基-2-巯基苯并咪唑是一种有效的酪氨酸酶抑制剂,暗示其在开发新的酪氨酸酶抑制剂方面具有潜力(Chai et al., 2020)。

安全和危害

5-Ethoxy-2-ethylmercaptobenzimidazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

属性

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-ethylmercaptobenzimidazole | |

CAS RN |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

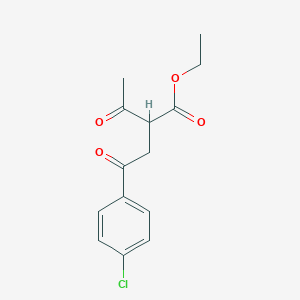

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)

![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)

![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)